![molecular formula C24H23N3OS B15008103 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15008103.png)
3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of dibenzylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole-thione compound . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomes . In anticancer research, the compound has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
1,3,4-Thiadiazole Derivatives: Similar to oxadiazoles, these compounds have sulfur in their ring structure and are known for their antimicrobial properties.
Uniqueness
3-[(DIBENZYLAMINO)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific combination of a dibenzylamino group and a methylphenyl group, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23N3OS |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C24H23N3OS/c1-19-12-14-22(15-13-19)23-25-27(24(29)28-23)18-26(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3 |
InChI Key |
XUBVSACACRSNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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